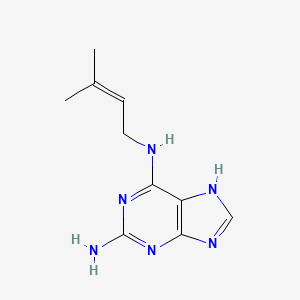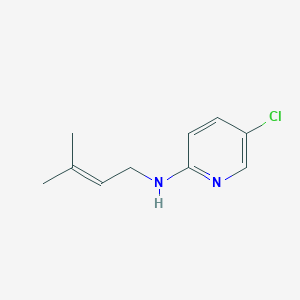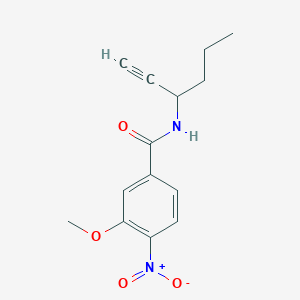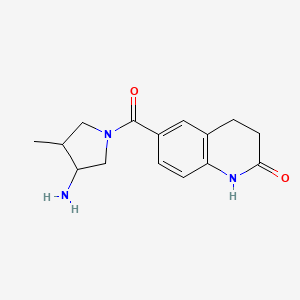![molecular formula C14H23NO4 B6628661 1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)
1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid, also known as MCC-555, is a chemical compound that belongs to the piperidine family. It is a potent agonist of the muscarinic acetylcholine receptor and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid acts as an agonist of the muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the muscarinic receptor by this compound leads to the activation of intracellular signaling pathways, which ultimately leads to the physiological effects of the compound.
Biochemical and Physiological Effects:
The activation of the muscarinic receptor by this compound leads to a wide range of biochemical and physiological effects. These include the modulation of neurotransmitter release, regulation of ion channels, and the activation of intracellular signaling pathways. This compound has been shown to have potent effects on the central nervous system, including the modulation of cognitive function, memory, and learning. It has also been shown to have effects on the peripheral nervous system, including the regulation of smooth muscle contraction and secretion.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid has several advantages for lab experiments, including its potency and selectivity for the muscarinic receptor. It has also been extensively studied and characterized, making it a reliable tool for investigating the muscarinic receptor. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its handling and use.
Orientations Futures
There are several future directions for the study of 1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid. These include the investigation of its potential therapeutic applications in the treatment of neurological and respiratory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to develop more selective and potent compounds for the muscarinic receptor. Finally, the development of new methods for the synthesis and purification of this compound may also lead to new insights into its properties and potential applications.
Conclusion:
In conclusion, this compound is a potent agonist of the muscarinic acetylcholine receptor that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid involves the reaction of 1-methoxycyclobutanecarboxylic acid with thionyl chloride to form 1-methoxycyclobutyl chloride. This intermediate is then reacted with 3-methylpiperidine-3-carboxylic acid in the presence of triethylamine to produce this compound. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent agonist of the muscarinic acetylcholine receptor and has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease.
Propriétés
IUPAC Name |
1-[2-(1-methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(12(17)18)5-4-8-15(10-13)11(16)9-14(19-2)6-3-7-14/h3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWZEUXXKTLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CC2(CCC2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)


![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)
![2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol](/img/structure/B6628622.png)

![2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6628657.png)

![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)
![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)
